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Compound Focus: Thiogeraniol

CAS No.: 39067-80-6

Cat. No.: S3712753

Thiogeraniol is an acyclic monoterpenoid, specifically a sulfur-containing derivative of geraniol. Key

identifiers and properties are summarized below.

Table 1: Basic Chemical Identifiers for Thiogeraniol [1] [2] [3]

Property Value

HMDB ID HMDB0036106
CAS Registry Number 39067-80-6
Chemical Formula C10H18S

Average Molecular Weight  170.32 g/mol
IUPAC Name (2E)-3,7-dimethylocta-2,6-diene-1-thiol

Common Synonyms Geranyl mercaptan; (E)-3,7-Dimethyl-2,6-octadien-1-thiol; FEMA 3472

Table 2: Predicted Physicochemical and ADME Properties [1] [2] [4]
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Property Value / Prediction

Physical State Yellow to orange clear liquid (estimated)
Boiling Point 58.0 °C at 0.35 mm Hg

Water Solubility 4.18 mg/L at 25 °C (estimated)

LogP 3.90 (XlogP3-AA, estimated)

Oral Bioavailability (OB) 23.93% (Predicted via TCMSP)
Blood-Brain Barrier (BBB) Penetration Yes (Predicted via TCMSP)

Computational Absorption, Distribution, Metabolism, and Excretion (ADME) assessment suggests
Thiogeraniol has good druggability. The predicted oral bioavailability of 23.93% and ability to cross the

blood-brain barrier indicate potential for central nervous system activity [4].

Biological Activity and Putative Targets

Thiogeraniol is predicted to exert multi-target pharmacological effects. Gene ontology and pathway
analyses reveal associations with cancer, inflammatory immunoreactions, and other physiological processes

[4].

Table 3: Selected High-Value Putative Protein Targets of Thiogeraniol [4]

Gene Symbol Protein Name Functional Class

ESR1 Estrogen receptor 1 Nuclear Receptor

TP53 Cellular tumor antigen p53 Tumor Suppressor

NFKB1 Nuclear factor kappa B subunit 1 Transcription Factor (Inflammation)
PTGS2 Prostaglandin-endoperoxide synthase 2 (COX-2) Enzyme (Inflammation)
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Gene Symbol Protein Name Functional Class

CASP3 Caspase-3 Apoptosis Executioner

IL7R Interleukin-7 receptor subunit alpha Cytokine Receptor

HRAS GTPase HRas Oncogene

ACHE Acetylcholinesterase Enzyme (Neurotransmission)

The following diagram illustrates the core network of interactions between Thiogeraniol and its key

predicted targets, providing a visual hypothesis of its polypharmacology.

Thiogeraniol

CASP3 NFKB1 PTGS2

Apoptosis CellProliferation Inflammation Neurotransmission

Click to download full resolution via product page

Thiogeraniol interacts with a network of protein targets, influencing key cellular processes. Analysis of the
38 putative targets shows significant enrichment in functions like transcription factor binding, enzyme
binding, and apoptosis regulation, located in organelles such as the nucleus and mitochondrion [4].
KEGG pathway analysis further links these targets to critical pathways including pathways in cancer,

MAPK signaling pathway, and apoptosis [4].

Analytical Methods for Detection and Quantification
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical
technology for detecting and quantifying small molecules like Thiogeraniol in complex biological matrices

due to its high specificity and sensitivity [5].
Sample Preparation Workflow

A generalized sample preparation workflow for LC-MS/MS analysis of Thiogeraniol from biological

samples involves several key steps [6]:

Biological Matrix
(Plasma, Tissue)

Filtration

Remove particulates

Extraction

Liquid-Liquid Extraction
or Protein Precipitation

Elute & Concentrate

Reconstitution

Reconstitute in
50:50 MeOH/Water
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Generalized LC-MS sample preparation workflow for complex biological matrices.

e Sample Collection & Filtration: Use hydrophobic or hydrophilic PTFE filters to remove particulates
and interfering materials [6].
¢ Analyte Extraction: Common techniques include:
o Solid Phase Extraction (SPE): Uses a C-18 stationary phase. Eluents are concentrated to
dryness [6].
o Liquid-Liquid Extraction (LLE): Partition analyte with organic solvent (e.g., methyl-tert-butyl-
ether), vortex, collect supernatant, and evaporate [6].
o Protein Precipitation (PPE): For protein-rich samples, use organic solvents (e.g., acetone,
methanol) to precipitate proteins and isolate the analyte [6].
¢ Reconstitution: The dried extract is reconstituted in an MS-compatible solvent, typically a 50:50
methanol:water solution, often with additives like ammonium acetate or formic acid to aid ionization

[6].

LC-MS/MS Method Validation Parameters For clinical or bioanalytical application, any LC-MS/MS

method must be rigorously validated [5].

Table 4: Key LC-MS/MS Method Validation Parameters [5]

Validation Parameter = Experimental Consideration for Thiogeraniol

Accuracy and A 20-day evaluation period is recommended over shorter studies to better
Precision define measurement uncertainty and identify protocol failure points.
Dilutional Integrity Assess by diluting a sample with known concentration within the analytical

measurement range (AMR) and re-assaying. Recovery should be 85-115%.

Limit of The lowest calibrator standard with defined imprecision (typically <20% CV). It
Quantification is practical to include an LLOQ sample in every batch sequence.

(LLOQ)

Stability Evaluate analyte stability in the matrix under various conditions (e.g.,

benchtop, autosampler, freeze-thaw cycles).

Experimental Protocols for Research
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Protocol 1: In-silico Target Identification and Network Pharmacology Analysis This protocol helps

systematically predict the mechanism of action [4].

e Druggability Assessment: Use the Traditional Chinese Medicine Systems Pharmacology
(TCMSP) database. Input "Thiogeraniol" to obtain its ADME properties, including Oral Bioavailability
(OB) and Drug-likeness (DL).

e Target Prediction: Query the Comparative Toxicogenomics Database (CTD) using the chemical
name. Filter results for Homo sapiens and use a chemical-gene interaction score threshold (e.g., 21).

¢ Network and Enrichment Analysis:

o Input the list of identified target genes into WebGestalt for Gene Ontology (GO) and KEGG
pathway enrichment analysis.

o Use Cytoscape to construct and visualize a drug-target-pathway network, providing a systems-
level view of the pharmacological effects.

Protocol 2: Synthesis of Monoterpene Thiols via Ene Reaction This method provides stereo- and

regioselective synthesis of allylic thiols [7].

¢ Reaction: Interact a monoterpene (e.g., a-pinene, 2-carene) with N-sulfinylbenzenesulfonamide as
an enophile. The reaction proceeds with double bond migration.

¢ Reduction: Reduce the resulting sulfonamide adduct (e.g., 1-phenylsulfonyl-2-alkyl-2-
propenylsulfenamide) using LiAlHa in dry ether to obtain the corresponding allyl thiol (e.g., 2-pinene-
10-thiol).

Research Implications and Future Directions

e Antimicrobial Applications: Thio-modified monoterpenoids often show enhanced antibacterial and
antifungal activity compared to their oxygenated precursors, making them promising candidates for
combating multidrug-resistant pathogens [7].

e Chemical Probe Development: With its predicted multi-target profile and good druggability,
Thiogeraniol can serve as a valuable chemical probe to dissect complex biological processes and
discover hidden molecular relationships [4].

e Considerations for Drug Delivery: Be aware that the thiol group can be oxidized by Reactive
Oxygen Species (ROS). However, oxidation by H202 is very slow (half-life of days), while hypochlorite
oxidizes thioethers rapidly (half-life of seconds). This has implications for designing ROS-activated
prodrug systems [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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